molecular formula C15H9N5O2 B3036777 4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-24-5

4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No. B3036777
CAS RN: 400079-24-5
M. Wt: 291.26 g/mol
InChI Key: PRKRFLMJMCFJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves combining a 4-cyanophenyl group with a 1H-1,2,4-triazol-1-yl group attached to a nicotinate moiety. The exact synthetic route may vary, but spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis are used to confirm the structure of the synthesized compound .

Scientific Research Applications

Synthesis Techniques and Efficiency

  • Efficient Synthesis Process : A study detailed an efficient synthesis process for a compound structurally related to 4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, emphasizing an in situ protection technique and achieving high overall yield in a one-pot deprotection and final recrystallization process (Zhang et al., 2010).

Biological and Pharmacological Activities

  • Anticancer Potential : Research into 1,2,4-triazole derivatives, which are structurally related to 4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, has shown significant anticancer activity against various human cancer cell lines, including melanoma, breast, and pancreatic cancer (Šermukšnytė et al., 2022).
  • Antimicrobial and Antitubercular Activities : Several triazole-based compounds have demonstrated promising antimicrobial and antitubercular activities, highlighting the potential of these compounds in treating infectious diseases (Dave et al., 2007).
  • NAMPT Activation for Therapeutic Applications : A study reported on the optimization of urea-containing derivatives as potent activators of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in crucial biological processes, indicating therapeutic potential for various diseases (Akiu et al., 2021).
  • Antiprotozoal Activity : Derivatives of 1,2,4-triazole, similar to 4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, have shown significant activity against Trypanosoma and Plasmodium, suggesting potential applications in treating diseases like leishmaniasis and malaria (Ismail et al., 2003).

properties

IUPAC Name

(4-cyanophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O2/c16-7-11-1-4-13(5-2-11)22-15(21)12-3-6-14(18-8-12)20-10-17-9-19-20/h1-6,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRFLMJMCFJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyanophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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